Copper;disodium;carbonate;sulfate
Description
Chemical Identity and Nomenclature
IUPAC Nomenclature and Synonyms
The IUPAC name for this compound is copper;disodium;carbonate;sulfate , reflecting its composition of copper (Cu²⁺), sodium (Na⁺), carbonate (CO₃²⁻), and sulfate (SO₄²⁻) ions. It is also recognized under the synonyms Burgundy Mixture and disodium carbonate mixture with copper(2+) sulfate (1:1) . The CAS Registry Number 11125-96-5 identifies it globally.
Table 1: Key Nomenclature and Identifiers
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Registry Number | 11125-96-5 |
| Common Synonym | Burgundy Mixture |
Chemical Composition and Ionic Structure
The compound is a mixture of copper sulfate (CuSO₄) and disodium carbonate (Na₂CO₃) in a 1:1 molar ratio. In its crystalline form, it exists as a double salt, where the ions (Cu²⁺, Na⁺, CO₃²⁻, SO₄²⁻) are arranged in a lattice structure. This differs from a simple ionic compound, as it retains the identities of its constituent salts in the solid state but dissociates into individual ions in solution.
Table 2: Ionic Components and Ratios
| Component | Formula | Molar Ratio |
|---|---|---|
| Copper sulfate | CuSO₄ | 1 |
| Disodium carbonate | Na₂CO₃ | 1 |
Properties
CAS No. |
11125-96-5 |
|---|---|
Molecular Formula |
CCuNa2O7S |
Molecular Weight |
265.59 |
IUPAC Name |
copper;disodium;carbonate;sulfate |
InChI |
InChI=1S/CH2O3.Cu.2Na.H2O4S/c2-1(3)4;;;;1-5(2,3)4/h(H2,2,3,4);;;;(H2,1,2,3,4)/q;+2;2*+1;/p-4 |
InChI Key |
VJFUNQXVYDEKOE-UHFFFAOYSA-J |
SMILES |
C(=O)([O-])[O-].[O-]S(=O)(=O)[O-].[Na+].[Na+].[Cu+2] |
Synonyms |
Burgundy Mixture |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
This method involves the controlled addition of sodium carbonate (Na₂CO₃) to a copper sulfate (CuSO₄) solution, followed by pH adjustment to precipitate the target compound. The general reaction is:
However, competing reactions may occur, such as the formation of basic copper carbonate () or sodium sulfate (), necessitating strict pH control.
Procedure
-
Solution Preparation : Dissolve copper sulfate pentahydrate () in deionized water at 60–70°C.
-
Carbonate Addition : Gradually add sodium carbonate to the solution while stirring. The pH must be maintained near 6.0 to prevent excessive hydroxide formation.
-
Filtration and Drying : Filter the slurry to isolate the precipitate, then dry it using a rotary dryer or fluidized bed.
Key Parameters
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| Temperature | 60–70°C | Enhances solubility |
| pH | 5.8–6.2 | Prevents Cu(OH)₂ formation |
| Stirring Rate | 200–300 rpm | Ensures homogeneity |
This method is cost-effective but risks contamination with residual sodium sulfate, requiring thorough washing.
Direct Synthesis from Copper Metal
Patent-Based Approach
A novel method described in US7411080B2 synthesizes basic copper salts directly from copper metal, bypassing intermediate steps like copper sulfate production. For CCuNa₂CO₃SO₄, the process involves:
Steps :
Advantages Over Traditional Methods
Acid-Base Neutralization with Controlled Stoichiometry
Sulfuric Acid-Mediated Synthesis
Reacting copper carbonate () with sodium sulfate () in the presence of dilute sulfuric acid ():
Procedure :
Challenges
Hydrothermal Synthesis
High-Pressure Crystallization
Hydrothermal methods involve heating precursor solutions (e.g., , ) in autoclaves at 120–150°C. The elevated pressure and temperature promote the formation of well-defined crystals.
Typical Conditions
| Parameter | Value |
|---|---|
| Temperature | 120°C |
| Pressure | 15–20 bar |
| Reaction Time | 12–24 hours |
This method yields high-purity products but requires specialized equipment.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Cost | Scalability |
|---|---|---|---|---|
| Co-Precipitation | 75–85 | 90–95 | Low | Industrial |
| Direct Synthesis | 80–90 | 95–98 | Medium | Pilot-scale |
| Acid-Base Neutralization | 65–75 | 85–90 | Low | Lab-scale |
| Hydrothermal | 90–95 | 98–99 | High | Limited |
Chemical Reactions Analysis
Step 1: Dissociation of Reactants
-
CuSO₄ dissociates into Cu²⁺ and SO₄²⁻ ions.
-
Na₂CO₃ dissociates into 2 Na⁺ and CO₃²⁻ ions210.
Step 2: Ion Exchange and Precipitation
Cu²⁺ reacts with CO₃²⁻ and OH⁻ (from water autoionization) to form insoluble basic copper carbonate:
2 Cu²⁺ + 2 CO₃²⁻ + 2 OH⁻ → Cu₂(OH)₂CO₃(s) .
Step 3: Byproduct Formation
Na⁺ and SO₄²⁻ remain in solution as soluble Na₂SO₄, while CO₂ escapes as gas .
Solubility Data
| Compound | Solubility in Water (g/100g H₂O, 20°C) | Source |
|---|---|---|
| CuSO₄·5H₂O | 32.0 | |
| Na₂CO₃ | 21.5 | |
| Na₂SO₄ | 19.5 | |
| Cu₂(OH)₂CO₃ | Insoluble |
Basic copper carbonate’s insolubility drives precipitation, while sodium sulfate remains dissolved .
Comparative Analysis of Products
| Expected Product (Theoretical) | Observed Product (Experimental) | Reason for Discrepancy |
|---|---|---|
| CuCO₃ | Cu₂(OH)₂CO₃ | Cu²⁺ has high affinity for OH⁻, leading to hydroxide incorporation into the carbonate structure . |
Reaction Variations
Scientific Research Applications
Copper;disodium;carbonate;sulfate has several scientific research applications:
Mechanism of Action
The mechanism of action of copper;disodium;carbonate;sulfate involves the interaction of copper ions with various molecular targets. Copper ions can act as cofactors for enzymes, participate in electron transfer reactions, and influence cellular processes by binding to proteins and other biomolecules . The pathways involved include copper transport and homeostasis mechanisms, which are crucial for maintaining cellular function and preventing toxicity .
Comparison with Similar Compounds
Key Properties
- Chemical Components : CuSO₄·5H₂O (copper sulfate pentahydrate) and Na₂CO₃ (sodium carbonate).
- Solubility : Copper sulfate is highly water-soluble (148 g/L at 20°C), while sodium carbonate dissolves readily (215 g/L at 20°C), forming a basic solution (pH ~10–11) .
- Mechanism : Releases Cu²⁺ ions, which disrupt fungal cell membranes and enzyme systems. Sodium carbonate neutralizes sulfuric acid, reducing corrosiveness .
Comparison with Structurally and Functionally Similar Compounds
Bordeaux Mixture (Copper Sulfate + Calcium Hydroxide)
Copper Hydroxide (Cu(OH)₂)
- Formulation : Often sold as a wettable powder or suspension.
- Solubility : Low solubility in water (0.002 g/L), enabling controlled copper ion release.
- Applications : Used in organic farming; less corrosive than sulfate-based mixtures.
- Limitations : Requires frequent reapplication; less effective in high-rainfall regions due to wash-off .
Copper Oxychloride (3Cu(OH)₂·CuCl₂)
- Structure : Contains both hydroxide and chloride ligands.
- Efficacy : Broad-spectrum fungicide with moderate solubility (0.01 g/L).
- Environmental Impact : Higher chloride content may contribute to soil salinity over time .
Data Table: Comparative Analysis of Copper-Based Fungicides
| Property | Burgundy Mixture | Bordeaux Mixture | Copper Hydroxide | Copper Oxychloride |
|---|---|---|---|---|
| Primary Components | CuSO₄ + Na₂CO₃ | CuSO₄ + Ca(OH)₂ | Cu(OH)₂ | 3Cu(OH)₂·CuCl₂ |
| Solubility (g/L) | 148 (CuSO₄), 215 (Na₂CO₃) | 148 (CuSO₄), 1.7 (Ca(OH)₂) | 0.002 | 0.01 |
| pH (1% Solution) | 10–11 | 7.5–8.5 | 6.5–7.5 | 6–7 |
| Phytotoxicity | Moderate | High | Low | Moderate |
| Rainfastness | Moderate | High | Low | Moderate |
| Cost | Moderate | Low | High | Moderate |
| Environmental Risk | Copper accumulation | Soil alkalinity | Low leaching | Chloride toxicity |
Efficacy in Agriculture
Q & A
Q. How can researchers synthesize high-purity copper sulfate for experimental use, and what analytical methods validate its purity?
Methodological Answer:
- Synthesis : React copper(II) oxide with sulfuric acid under controlled heating (80–90°C) to ensure complete dissolution, followed by crystallization via slow evaporation .
- Purification : Recrystallize the product using distilled water to remove impurities like unreacted oxides or residual acids .
- Characterization :
- Flame Test : Green flame indicates copper ions .
- Precipitation Tests : Add sodium hydroxide to form light blue Cu(OH)₂ precipitate; use barium chloride to confirm sulfate ions via white BaSO₄ precipitate .
- Spectroscopy : Compare IR spectra with NIST reference data to identify functional groups .
Q. What experimental design principles should guide the optimization of reaction conditions for sulfate salt synthesis (e.g., Na₂CO₃ or CuSO₄)?
Methodological Answer:
- Factorial Design : Systematically vary parameters (e.g., temperature, molar ratios, stirring rate) to identify interactions affecting yield . For example, a 2³ factorial design can test temperature (25°C vs. 50°C), acid concentration (1M vs. 3M), and reaction time (1h vs. 3h) .
- Literature Precedent : Review existing protocols for similar compounds to establish safe and effective baselines, then iteratively adjust variables .
- Statistical Analysis : Use ANOVA to determine significant factors and interactions, ensuring reproducibility .
Q. How can researchers mitigate interference from carbonate ions when quantifying sulfate ions in mixed-salt systems?
Methodological Answer:
- Pre-Treatment : Acidify the sample with dilute HCl to release CO₂, eliminating carbonate interference before adding BaCl₂ for sulfate precipitation .
- Control Experiments : Run parallel tests with known sulfate-carbonate mixtures to validate the acidification step’s efficacy .
- Alternative Methods : Use ion chromatography to separate and quantify anions, avoiding precipitation-based ambiguities .
Advanced Research Questions
Q. How can contradictions in thermodynamic data (e.g., solubility of CuSO₄ in aqueous Na₂CO₃) be resolved methodologically?
Methodological Answer:
- Error Source Analysis : Compare methodologies from conflicting studies—e.g., differences in temperature control, ionic strength adjustments, or measurement techniques (gravimetric vs. conductometric) .
- Standardized Replication : Repeat experiments under tightly controlled conditions (e.g., inert atmosphere to prevent CO₂ absorption) using calibrated equipment .
- Computational Validation : Calculate theoretical solubility via Pitzer equations or DFT simulations to cross-validate empirical results .
Q. What strategies integrate computational modeling (e.g., COMSOL Multiphysics) with experimental data to predict sulfate salt crystallization kinetics?
Methodological Answer:
- Model Setup : Simulate diffusion rates and supersaturation profiles using COMSOL’s “Transport of Diluted Species” module, incorporating experimental temperature and concentration data .
- Parameter Fitting : Adjust model coefficients (e.g., diffusion constants) to align simulated crystallization rates with empirical observations from time-lapsed microscopy .
- Sensitivity Analysis : Identify critical parameters (e.g., cooling rate) influencing crystal morphology and purity .
Q. How can researchers address multidimensional data challenges when studying ion interactions in Cu²⁺–CO₃²⁻–SO₄²⁻ systems?
Methodological Answer:
- Theoretical Framework : Apply the Debye-Hückel theory to model ionic activity coefficients, linking macroscopic properties (e.g., conductivity) to microscopic interactions .
- Multivariate Analysis : Use principal component analysis (PCA) to disentangle correlated variables (e.g., pH, ion concentration) from spectral or titration datasets .
- Cross-Method Validation : Combine X-ray diffraction (structure), Raman spectroscopy (bonding), and isothermal titration calorimetry (thermodynamics) for holistic insights .
Q. What methodological approaches resolve discrepancies in sulfate quantification when traditional gravimetric methods conflict with spectroscopic results?
Methodological Answer:
- Interference Testing : Spike samples with potential interferents (e.g., phosphate or nitrate) to assess their impact on both gravimetric (BaSO₄) and spectroscopic (e.g., UV-Vis for Cu²⁺) methods .
- Standard Reference Materials : Use NIST-traceable standards to calibrate instruments and verify accuracy .
- Error Budgeting : Quantify uncertainties from each step (e.g., filtration losses in gravimetry, baseline drift in spectroscopy) to identify the dominant error source .
Methodological Best Practices
- Safety Protocols : Conduct reactions in fume hoods with PPE; consult SDS for CuSO₄ handling and scale-up approvals .
- Data Transparency : Document all experimental parameters (e.g., pH, agitation) to enable replication and meta-analysis .
- Theoretical Alignment : Ground hypotheses in existing frameworks (e.g., crystal field theory for Cu²⁺ colorimetry) to ensure academic rigor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
